5-Chloro-3,3-dimethylisoindolin-1-one
Overview
Description
5-Chloro-3,3-dimethylisoindolin-1-one is a chemical compound with the molecular formula C10H10ClNO It is a derivative of isoindoline, featuring a chlorine atom at the 5-position and two methyl groups at the 3-position
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 5-Chloro-3,3-dimethylisoindolin-1-one may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound influences multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,3-dimethylisoindolin-1-one typically involves the reaction of 5-chloro-3,3-dimethyl-2,3-dihydroisoindol-1-one with appropriate reagents. One common method includes the use of copper(I) iodide, (S,S)-1,2-diaminocyclohexane, and caesium carbonate in 1,4-dioxane at 150°C for several hours . The reaction mixture is then processed to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are generally based on optimizing the synthetic routes mentioned above. The process involves scaling up the reaction conditions while ensuring the purity and yield of the compound are maintained. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,3-dimethylisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-3,3-dimethylisoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-phenyl-1H-indole-2-carboxamide
- 5-Chloro-indole-2-carboxylate
- Pyrrolo[3,4-b]indol-3-one
Uniqueness
5-Chloro-3,3-dimethylisoindolin-1-one is unique due to its specific structural features, such as the presence of two methyl groups at the 3-position and a chlorine atom at the 5-position. These structural characteristics contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
IUPAC Name |
5-chloro-3,3-dimethyl-2H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-10(2)8-5-6(11)3-4-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVCNEFERHUONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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